

Common contaminants affecting AS19 column performance

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Compound of Interest

Compound Name: AS19

Cat. No.: B1667631

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Technical Support Center: Dionex IonPac AS19 Column

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered with the Dionex™ IonPac™ **AS19** Anion Exchange column. The information is tailored for researchers, scientists, and drug development professionals to quickly diagnose and resolve column performance problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of a contaminated **AS19** column?

A1: The most common indicators of a contaminated **AS19** column include:

- **Loss of Resolution:** Peaks that were previously well-separated now overlap.
- **Changes in Retention Time:** Retention times for standard analytes may decrease or become variable.^[1]
- **Poor Peak Shape:** This can manifest as peak tailing, fronting, or splitting.^[1] Tailing peaks are a particularly common sign of metal contamination.^[2]
- **Increased Backpressure:** A sudden or gradual increase in system backpressure can indicate a blockage at the column inlet frit.

- Baseline Problems: Increased baseline noise or drift can be a symptom of column contamination.[1]

Q2: What are the primary types of contaminants that affect **AS19** column performance?

A2: The main categories of contaminants are:

- Metal Contamination: Iron and aluminum are common culprits that can cause asymmetric peak shapes, especially for polyvalent anions like sulfate and phosphate.[2] Metal contaminants can originate from the HPLC system, including pump heads and tubing, if not entirely metal-free.[3]
- Hydrophilic Contaminants: These are often polyvalent anions from the sample matrix that are strongly retained on the column, leading to a loss of capacity.
- Hydrophobic Contaminants: Non-ionic and hydrophobic substances can adsorb to the resin, affecting peak shape and retention.
- Organic Fouling: Contamination from organic solvents or sample components can also degrade performance.[2]

Q3: How can I prevent my **AS19** column from becoming contaminated?

A3: To prolong the life and performance of your **AS19** column, consider the following preventative measures:

- Use a Guard Column: A Dionex IonPac AG19 Guard Column should always be installed upstream of the analytical column to adsorb contaminants and protect the primary column.
- Ensure High Purity Water and Eluents: Use deionized water with a specific resistance of 18.2 megohm-cm for all eluents and standards.
- Sample Preparation: Filter all samples through a 0.2 µm membrane before injection to remove particulate matter.
- Use a Metal-Free System: A Dionex High Pressure Ion Chromatography (HPIC) system that is 100% metal-free is recommended to prevent metal contamination.[3]

- Install a Trap Column: A Dionex CR-TC Trap Column can be installed to remove trace level ionic contaminants from the carrier deionized water.[3]

Troubleshooting Guides

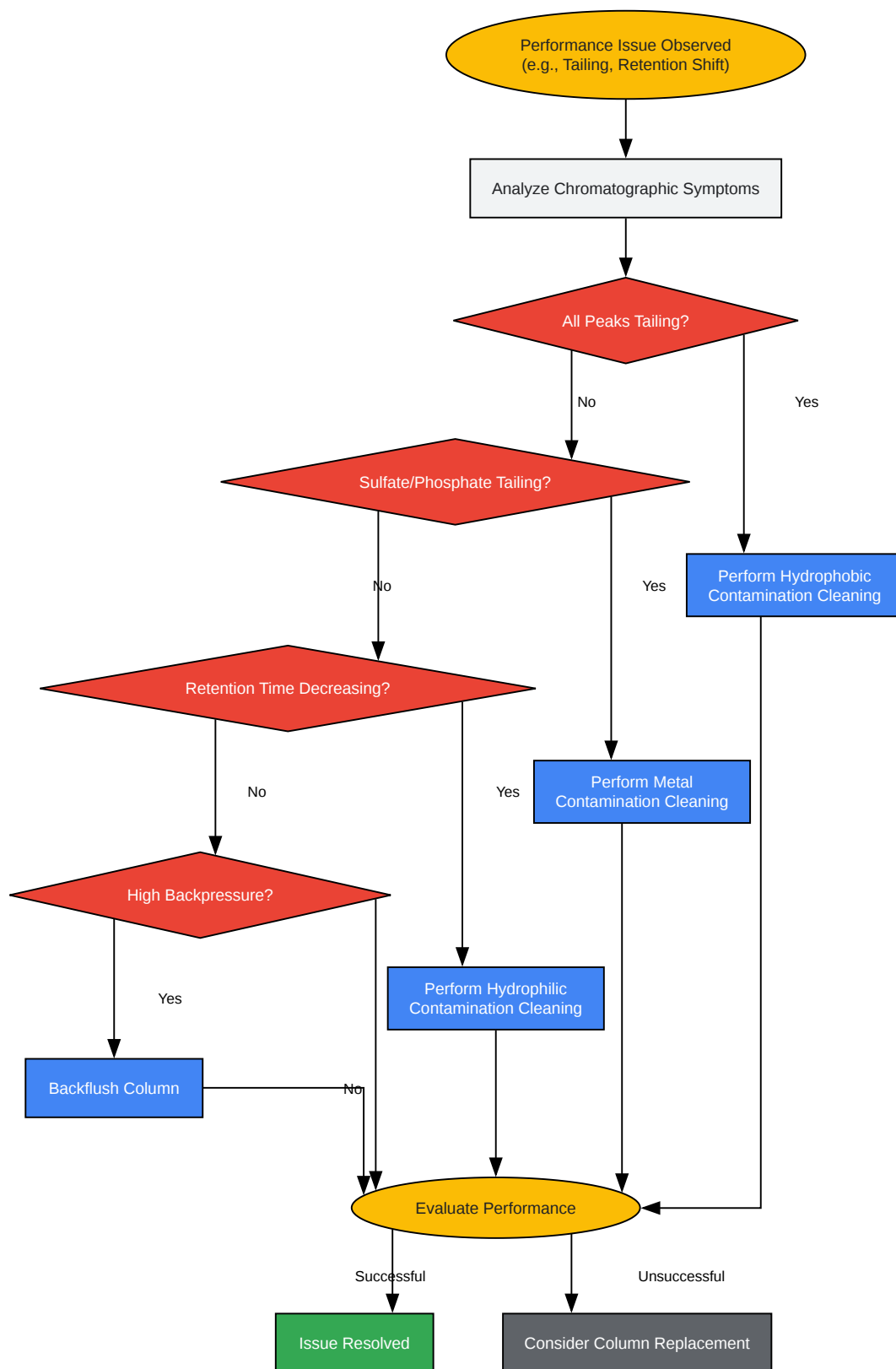
Diagnosing Column Performance Issues

The first step in troubleshooting is to identify the likely cause of the problem based on the chromatographic symptoms. The table below summarizes common issues, their likely causes, and the recommended actions.

Symptom	Potential Cause	Recommended Action
All peaks tail	Column contamination (metal ions), Partially blocked inlet frit	Proceed to the appropriate column cleaning protocol. If the problem persists, the inlet frit may be blocked.
Specific peaks tail (e.g., sulfate, phosphate)	Metal contamination (e.g., iron, aluminum)[2]	Proceed with the cleaning protocol for metal contamination.
Peak fronting	Column overload, incorrect eluent concentration	Reduce sample concentration or injection volume. Verify eluent preparation.
Split peaks	Column void, severe contamination at column inlet	This may indicate irreversible column damage. Try cleaning the column, but replacement may be necessary.
Decreasing retention times	Loss of column capacity due to strongly retained contaminants	Proceed with the appropriate cleaning protocol to strip contaminants from the column.
Increasing backpressure	Particulate matter blocking the column inlet frit	Backflush the column. If this does not resolve the issue, the frit may need to be replaced.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common **AS19** column performance issues.



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Troubleshooting workflow for **AS19** column issues.

Experimental Protocols: Column Cleaning and Regeneration

Important Precautions:

- Always disconnect the column from the suppressor before initiating any cleaning protocol.
- When cleaning, reverse the flow direction of the column. If a guard column is also being cleaned, place it after the analytical column in the flow path.[\[2\]](#)
- After any cleaning procedure, flush the column with deionized water before re-introducing the eluent.
- Equilibrate the column with the mobile phase for at least 30 minutes before resuming analysis.[\[3\]](#)

Protocol 1: Cleaning of Metal Contamination

This procedure is effective for removing polyvalent metal cations like iron and aluminum that can cause peak tailing.

- Initial Rinse: Flush the column with deionized water at the standard operating flow rate for your column dimension (e.g., 1.0 mL/min for a 4 mm column) for 15 minutes.
- Acid Wash: Prepare a 1 M HCl solution. Pump this solution through the column for 60 minutes at the standard flow rate.
- Intermediate Rinse: Flush the column with deionized water for at least 30 minutes or until the effluent is neutral.
- (Optional) Chelating Agent Wash: If peak shape issues persist, prepare a 0.2 M oxalic acid solution. Pump this solution through the column for 60 minutes.[\[2\]](#)
- Final Rinse: Flush the column with deionized water for at least 30 minutes.

- Re-equilibration: Re-introduce the eluent and equilibrate the column until a stable baseline is achieved.

Protocol 2: Cleaning of Hydrophilic and Polyvalent Ion Contamination

This protocol is designed to remove strongly retained hydrophilic and polyvalent anions that can lead to a loss of column capacity and decreased retention times.

- Initial Rinse: Flush the column with deionized water at the standard operating flow rate for 15 minutes.
- Base Wash: Prepare a solution of 10 times the concentration of the hydroxide eluent used in your application (e.g., if you use 20 mM KOH, prepare a 200 mM KOH solution). Pump this solution through the column for 60 minutes.
- Final Rinse: Flush the column with deionized water for at least 30 minutes.
- Re-equilibration: Re-introduce the eluent and equilibrate the column until a stable baseline is achieved.

Protocol 3: Cleaning of Hydrophobic or Organic Contamination

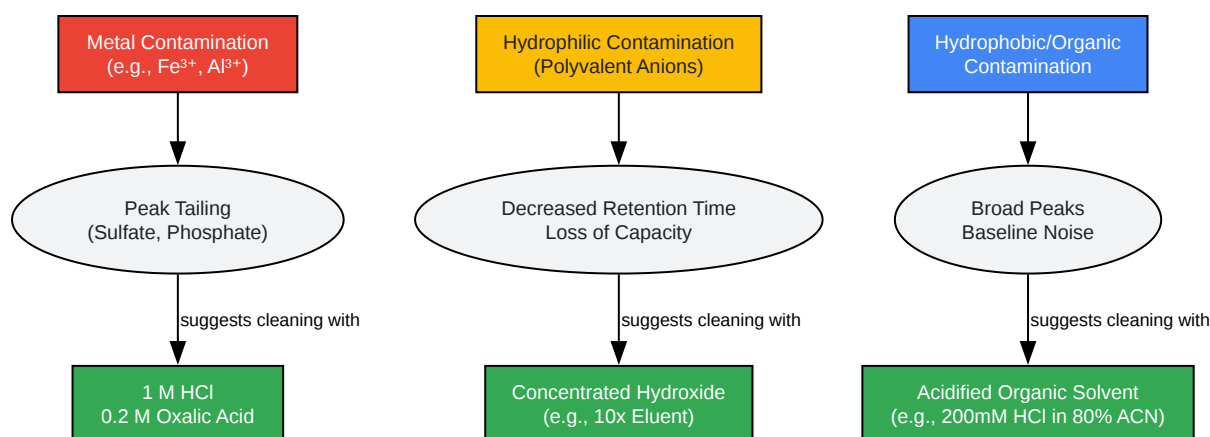
This procedure is for removing non-ionic, hydrophobic substances or organic fouling.

- Initial Rinse: Flush the column with deionized water at the standard operating flow rate for 15 minutes.
- Organic Solvent Wash: A frequently used cleaning solution for mixed ionic and hydrophobic contamination is 200 mM HCl in 80% acetonitrile. This solution should be prepared immediately before use.^[2] Pump this solution through the column for 60 minutes.
- Intermediate Rinse: Flush the column with deionized water for at least 30 minutes to remove the acid and organic solvent.

- Re-equilibration: Re-introduce the eluent and equilibrate the column until a stable baseline is achieved.

Summary of Cleaning Solutions

The following diagram illustrates the relationship between the type of contaminant and the recommended cleaning solution.



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Contaminants and their corresponding cleaning solutions.

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